molecular formula C23H21N3O B4228365 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide

Cat. No. B4228365
M. Wt: 355.4 g/mol
InChI Key: QIIFCAYAKRVGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide, also known as IP4 or JNJ-17203212, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IP4 is a selective antagonist of the G protein-coupled receptor (GPCR) GPR139, which is primarily expressed in the brain and spinal cord.

Scientific Research Applications

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. GPR139, the target of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide, is known to be involved in the regulation of neurotransmitter release and synaptic plasticity. Therefore, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been evaluated for its efficacy in treating conditions such as anxiety, depression, and schizophrenia. Additionally, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been shown to have analgesic properties, making it a potential candidate for pain management.

Mechanism of Action

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide selectively binds to and inhibits the activity of GPR139, which is a member of the GPCR family. GPR139 is predominantly expressed in the brain and spinal cord, and its activation has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. By inhibiting the activity of GPR139, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide may alter the balance of neurotransmitter signaling, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been shown to reduce anxiety-like behaviors in rodents and to have antidepressant effects in animal models. Additionally, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been shown to have analgesic properties, reducing pain sensitivity in rodents. These effects are thought to be due to the modulation of neurotransmitter release by GPR139.

Advantages and Limitations for Lab Experiments

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of GPR139, allowing researchers to study the specific effects of GPR139 modulation. Additionally, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been shown to have good oral bioavailability in rodents, making it a convenient compound for in vivo studies. However, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has some limitations, including its relatively low potency and the need for expertise in synthetic organic chemistry for its synthesis.

Future Directions

There are several future directions for research on N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide. One area of interest is the potential therapeutic applications of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide in neurological and psychiatric disorders. Further studies are needed to evaluate the efficacy of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide in treating conditions such as anxiety, depression, and schizophrenia. Additionally, the analgesic properties of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide warrant further investigation for its potential use in pain management. Another direction for research is the development of more potent and selective GPR139 antagonists, which could lead to improved therapeutic options for these conditions. Finally, the mechanism of action of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide and GPR139 in neurotransmitter signaling requires further study to fully understand their role in brain function and disease.

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c27-23(11-6-9-18-7-2-1-3-8-18)24-20-14-12-19(13-15-20)21-17-26-16-5-4-10-22(26)25-21/h1-5,7-8,10,12-17H,6,9,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIFCAYAKRVGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide
Reactant of Route 4
Reactant of Route 4
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide
Reactant of Route 5
Reactant of Route 5
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.